molecular formula C12H12N2O2 B14823373 4-Cyano-3-cyclopropoxy-N-methylbenzamide

4-Cyano-3-cyclopropoxy-N-methylbenzamide

Cat. No.: B14823373
M. Wt: 216.24 g/mol
InChI Key: XIEOMFDQXXGPBK-UHFFFAOYSA-N
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Description

4-Cyano-3-cyclopropoxy-N-methylbenzamide is an organic compound with the molecular formula C12H12N2O2 It is a derivative of benzamide, characterized by the presence of a cyano group at the 4-position, a cyclopropoxy group at the 3-position, and an N-methyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-cyclopropoxy-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyanobenzoic acid, cyclopropanol, and N-methylamine.

    Formation of Intermediate: The 4-cyanobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Cyclopropoxy Substitution: The acid chloride intermediate is then reacted with cyclopropanol in the presence of a base, such as triethylamine, to form the cyclopropoxy derivative.

    Amidation: Finally, the cyclopropoxy derivative is treated with N-methylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The cyano and cyclopropoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups such as amines or alcohols.

    Substitution: Substituted products with various functional groups replacing the cyano or cyclopropoxy groups.

Scientific Research Applications

4-Cyano-3-cyclopropoxy-N-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Cyano-3-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The cyclopropoxy group can provide steric hindrance, affecting the compound’s interaction with its target. The N-methyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-N-methylbenzamide: Lacks the cyclopropoxy group, resulting in different chemical and biological properties.

    3-Cyano-4-cyclopropoxy-N-methylbenzamide: Similar structure but with the cyano and cyclopropoxy groups at different positions.

    4-Cyano-N-cyclopropylbenzamide: Contains a cyclopropyl group instead of a cyclopropoxy group, leading to variations in reactivity and applications.

Uniqueness

4-Cyano-3-cyclopropoxy-N-methylbenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of the cyano, cyclopropoxy, and N-methyl groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-cyano-3-cyclopropyloxy-N-methylbenzamide

InChI

InChI=1S/C12H12N2O2/c1-14-12(15)8-2-3-9(7-13)11(6-8)16-10-4-5-10/h2-3,6,10H,4-5H2,1H3,(H,14,15)

InChI Key

XIEOMFDQXXGPBK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)C#N)OC2CC2

Origin of Product

United States

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